2-Benzyl-3-mercaptopropanoic acid
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Overview
Description
2-Benzyl-3-mercaptopropanoic acid: SQ-14603 , is a chemical compound with the molecular formula C10H12O2S . It is known for its strong inhibitory action on carboxypeptidase A, an enzyme that cleaves C-terminal aromatic amino acid residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Benzyl-3-mercaptopropanoic acid involves the reaction of benzyl bromide with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Benzyl-3-mercaptopropanoic acid can undergo oxidation reactions to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the mercapto group.
Scientific Research Applications
2-Benzyl-3-mercaptopropanoic acid has several applications in scientific research:
Chemistry: Used as an inhibitor in enzyme studies, particularly for carboxypeptidase A.
Biology: Employed in studies involving enzyme kinetics and protein structure.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-mercaptopropanoic acid involves its strong inhibitory effect on carboxypeptidase A. The compound coordinates with the catalytically essential zinc ion in the active site of the enzyme, thereby preventing the enzyme from cleaving C-terminal aromatic amino acid residues .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptomethyl-5-guanidinopentanoic acid: Another strong inhibitor of carboxypeptidase B.
2-Benzyl-3-mercaptopropanoic acid: Similar in structure but with different inhibitory properties.
Uniqueness: : This compound is unique due to its specific inhibitory action on carboxypeptidase A, making it a valuable tool in enzyme studies and potential therapeutic applications.
Properties
CAS No. |
69734-01-6 |
---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-benzyl-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12O2S/c11-10(12)9(7-13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,12) |
InChI Key |
ZUEBVBPVXLQMQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)O |
Synonyms |
2-benzyl-3-mercaptopropanoic acid SQ 14,603 SQ-14,603 SQ-14603 SQ14,603 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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